molecular formula C20H13N3O4S2 B2777947 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 361480-43-5

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2777947
CAS No.: 361480-43-5
M. Wt: 423.46
InChI Key: IUJAAYUQLJCVJZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied , but the specific reactions involving “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” are not detailed in the available sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described , but the specific properties of “this compound” are not detailed in the available sources.

Scientific Research Applications

Development of Quality Control Methods

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, along with its derivatives, has shown promising anticonvulsant activity. Quality control methods, including identification, impurity determination, and quantitative analysis, have been developed for these compounds. These methods involve various analytical techniques such as IR, UV, and 1H NMR spectroscopy, and are crucial for the standardization of these substances for medicinal use (I. Sych et al., 2018).

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against common pathogens such as S. aureus and E. coli. These studies contribute to the understanding of the compound's potential in treating bacterial infections (Z. Rafiee Pour et al., 2019).

Hypoglycemic and Hypolipidemic Activities

Novel analogs containing the thiazolidinedione ring, structurally similar to this compound, have demonstrated significant hypoglycemic and hypolipidemic effects in type-2 diabetes models. This research highlights the potential therapeutic applications of these compounds in managing diabetes and related metabolic disorders (Sonali Mehendale-Munj et al., 2011).

Antiviral Agents Against Hepatitis B

Thiazolide derivatives, including those related to this compound, have been studied for their antiviral properties, particularly against hepatitis B virus replication. These findings offer insights into the development of new antiviral drugs based on thiazolide structures (A. Stachulski et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied , but the specific mechanism of action of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is not detailed in the available sources.

Safety and Hazards

The safety and hazards of similar compounds have been described , but the specific safety and hazards of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” are not detailed in the available sources.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S2/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16(12-29-20)18-10-13(11-28-18)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAAYUQLJCVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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